molecular formula C9H7BrO2 B3031196 (E)-3-bromo-3-phenylprop-2-enoic acid CAS No. 19078-73-0

(E)-3-bromo-3-phenylprop-2-enoic acid

Cat. No.: B3031196
CAS No.: 19078-73-0
M. Wt: 227.05 g/mol
InChI Key: UPZBDEYHZXRSBQ-UHFFFAOYSA-N
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Description

(E)-3-bromo-3-phenylprop-2-enoic acid is a useful research compound. Its molecular formula is C9H7BrO2 and its molecular weight is 227.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microstructural Morphologies in CTAB Micelles

(E)-3-bromo-3-phenylprop-2-enoic acid has been studied for its role in modifying the microstructural morphologies of cetyltrimethylammonium bromide (CTAB) micelles. This substance, along with other phenylalkanoic acid analogues, can transform spheroidal CTAB micelles into different shapes, like elongated ellipsoids or vesicles. These transformations depend on the pH and temperature and have potential applications in microfluidics, drag reduction, and encapsulation processes (Padsala et al., 2016).

Synthesis and Antimicrobial Activities

A series of substituted compounds related to this compound have been synthesized, characterized, and evaluated for antimicrobial activities. These compounds exhibit significant antimicrobial properties, indicating potential uses in combating bacterial infections (Balaji et al., 2017).

Molecular Conformational Analysis

This compound has also been investigated for its molecular conformational behavior and structural stability using density functional theory. This research provides insights into the compound's electronic properties and non-linear optical properties, which are significant for material science applications (Mary et al., 2014).

Dye-Sensitized Solar Cells

The compound has been used in the study of donor-acceptor organic dyes in dye-sensitized solar cells, showing that subtle changes in the donor unit can significantly affect solar cell performance (Robson et al., 2013).

Synthesis and Characterization of Novel Compounds

Research has also been conducted on synthesizing and characterizing novel compounds from this compound and its derivatives. These compounds have been evaluated for their biological activities, including antimicrobial properties, indicating potential pharmaceutical applications (Potkin et al., 2007).

Properties

IUPAC Name

3-bromo-3-phenylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-6H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZBDEYHZXRSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19078-73-0
Record name 3-Bromo-3-phenyl-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19078-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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